3-Phenoxybenzoic acid

Endocrine Disruption Toxicology Estrogen Receptor

For accurate pyrethroid biomonitoring and metabolic studies, 3-Phenoxybenzoic acid (3-PBA) is the non-negotiable analytical standard. Unlike 3-phenoxybenzyl alcohol and 3-phenoxybenzaldehyde—which exhibit estrogenic activity and represent upstream metabolites—3-PBA is the terminal, non-estrogenic oxidation product. Substitution invalidates enzyme kinetics, toxicology readouts, and environmental monitoring. Procure high-purity 3-PBA to ensure assay specificity and scientific integrity.

Molecular Formula C13H10O3
Molecular Weight 214.22 g/mol
CAS No. 3739-38-6
Cat. No. B042597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenoxybenzoic acid
CAS3739-38-6
Synonyms3-PBA
3-phenoxybenzoic acid
m-(phenyloxy)benzoic acid
m-phenoxybenzoic acid
Molecular FormulaC13H10O3
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)O
InChIInChI=1S/C13H10O3/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h1-9H,(H,14,15)
InChIKeyNXTDJHZGHOFSQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenoxybenzoic Acid (3-PBA) for Research and Procurement


3-Phenoxybenzoic acid (CAS 3739-38-6, 3-PBA) is a phenoxybenzoic acid in which the phenoxy group is meta to the carboxy group [1]. It is primarily recognized as a common and specific urinary biomarker for human exposure to a wide range of synthetic pyrethroid insecticides, including permethrin, cypermethrin, and deltamethrin [2][3]. As the major hydrolytic and oxidative degradation product of these widely used pesticides, 3-PBA is a critical analytical standard and research tool for environmental monitoring, toxicology, and metabolism studies [4].

Why 3-Phenoxybenzoic Acid Cannot Be Substituted with Other Pyrethroid Metabolites


The selection of 3-Phenoxybenzoic acid over closely related pyrethroid metabolites like 3-phenoxybenzyl alcohol (3-PBAlc) or 3-phenoxybenzaldehyde (3-PBAld) is non-negotiable for applications requiring specific functional endpoints. While these compounds share a core structure, they possess distinct and even opposing biological activities, particularly regarding endocrine disruption [1]. For instance, 3-PBAld and 3-PBAlc demonstrate estrogenic activity, whereas 3-PBA does not [1][2]. Furthermore, in metabolic pathways, 3-PBA is a terminal oxidation product that is not readily re-converted to its precursors, meaning that substituting 3-PBA with 3-PBAld for an enzyme assay will provide a false readout of a different, upstream metabolic step [3]. This inherent functional divergence makes generic substitution scientifically invalid and can lead to erroneous conclusions in toxicology, analytical chemistry, and metabolism studies.

Quantitative Evidence for the Differentiated Procurement of 3-Phenoxybenzoic Acid


Comparative Endocrine Disruption: Lack of Estrogenic Activity in Mammalian Systems

In a head-to-head comparison using a recombinant yeast assay expressing human estrogen receptors (YES), 3-Phenoxybenzoic acid (3-PBA) exhibited no estrogenic activity. In stark contrast, its structural analog, 3-phenoxybenzaldehyde (3-PBAld), demonstrated estrogenic activity approximately 10^5-fold less than that of 17β-estradiol [1]. This lack of activity for 3-PBA was further validated in mammalian systems. When evaluated in the estrogen-dependent MCF-7 human breast carcinoma cell line and in a uterotrophic assay in Sprague-Dawley rats, 3-PBA did not induce cellular proliferation or increase uterine wet weight at doses up to 10 mg/kg [2].

Endocrine Disruption Toxicology Estrogen Receptor

Comparative Metabolism: 3-PBA Exhibits Wide Species Diversity, Unlike Benzoic Acid

A direct comparative study of 3-Phenoxybenzoic acid (3-PBA) metabolism was conducted in ten mammalian and one avian species alongside benzoic acid. While benzoic acid is consistently excreted as benzoylglycine (hippuric acid) across all species, 3-PBA exhibited significant species diversity in its conjugation pathways [1]. For example, glycine conjugation is the major route in sheep, cat, and gerbil; taurine conjugation predominates in the mouse; and a glycylvaline dipeptide conjugate is the major metabolite in the mallard duck. In contrast, glucuronic acid conjugates of 3-PBA and its 4'-hydroxy derivative are the major urinary metabolites in the marmoset, rabbit, guinea pig, and hamster [1].

Drug Metabolism Species Differences Toxicokinetics

HPLC-UV Method for Quantification in Complex Degradation Matrices

A validated HPLC-UV method for quantifying 3-Phenoxybenzoic acid (3-PBA) specifically in microbial degradation systems has been established. This method achieves a linear range of 0.5–50.0 mg/L for 3-PBA. The method demonstrates high accuracy, with an average spike recovery of 98.919% and a relative standard deviation (RSD) of 2.78% [1]. The method was successfully applied to quantify 3-PBA residues in four different microbial degradation systems, yielding concentrations of 24.467, 86.266, 2.633, and 1.921 mg/L [1].

Analytical Chemistry HPLC Method Environmental Monitoring

Differential Toxicity and in Silico ADME Profile Compared to Metabolites

An in silico investigation predicted the toxicological and pharmacokinetic properties of 3-Phenoxybenzoic acid (3-PBA) and its ten Phase II metabolite products. All compounds were predicted to have high gastrointestinal absorption and the ability to cross the blood-brain barrier. Importantly, the study identified that an O-glucuronidation metabolite of 3-PBA demonstrated higher binding affinity for key proteins (CYP2C9, CYP3A4, caspase 3, and caspase 8) than the parent 3-PBA itself [1]. Furthermore, methylation metabolites were predicted to be predominant and more toxic than the parent 3-PBA [1].

Toxicology in silico ADME Pyrethroid Metabolites

3-PBA as a Precursor for Novel VEGFR-2 Inhibitors with Antitumor Activity

A series of 1,3,4-oxadiazole and benzamide derivatives were synthesized from 3-Phenoxybenzoic acid and evaluated for their antiproliferative activity [1]. One derivative, Compound 4d, demonstrated promising results as a VEGFR-2 tyrosine kinase inhibitor. It arrested HepG2 hepatocellular carcinoma cells in the G2/M phase and activated both intrinsic and extrinsic apoptosis pathways [1]. While the study focuses on derivatives, it establishes 3-PBA as a validated starting material for generating biologically active compounds with a defined mechanism of action.

Medicinal Chemistry Anticancer VEGFR-2 Inhibitors

Solubility Profile for in vitro Assay Preparation

For in vitro applications, 3-Phenoxybenzoic acid demonstrates a defined solubility profile in common laboratory solvents. Quantitative data indicates a solubility of 43 mg/mL (approximately 200.72 mM) in DMSO [1]. This high solubility in DMSO is critical for preparing concentrated stock solutions for cell-based assays or for use as a standard in analytical chromatography, ensuring the compound can be accurately and consistently delivered in experimental systems.

Solubility Assay Development Sample Preparation

Validated Application Scenarios for Procured 3-Phenoxybenzoic Acid


Biomonitoring of Human Pyrethroid Exposure

3-Phenoxybenzoic acid is the gold-standard urinary biomarker for assessing human exposure to a broad range of synthetic pyrethroids [1]. Procurement is essential for any public health, epidemiological, or occupational safety study that requires accurate quantification of pyrethroid body burden. Its use is supported by validated analytical methods (e.g., HPLC-UV, GC/MS) for detection in complex biological matrices [2][3].

Investigating Pyrethroid Metabolism and Detoxification Pathways

3-PBA is the primary intermediate for studying the metabolism of pyrethroids in mammals, insects, and environmental microbes [1]. Its procurement is critical for enzyme kinetics assays (e.g., with carboxylesterases or cytochrome P450s), where it serves as the specific product of hydrolysis or the substrate for further conjugation reactions (e.g., glucuronidation, sulfation) [2][3]. The species-specific conjugation pathways underscore its value in comparative toxicology and pharmacokinetic modeling [4].

Environmental Fate and Bioremediation Studies

As a more toxic and persistent intermediate than its parent compounds, 3-PBA is a key target in environmental remediation research [1]. Its procurement is necessary for establishing quantitative HPLC methods to monitor the degradation of pyrethroids in soil and water by microorganisms such as Aspergillus oryzae M-4 and Ochrobactrum tritici [2][3]. It serves as the analytical standard for tracking the efficiency and completeness of bioremediation processes [4].

Medicinal Chemistry Scaffold for Anticancer Agents

3-PBA is a validated starting material for synthesizing novel bioactive molecules, specifically derivatives with VEGFR-2 inhibitory activity [1]. For medicinal chemistry and drug discovery groups, procuring high-purity 3-PBA provides a versatile scaffold for generating focused libraries of benzamide and oxadiazole derivatives to be screened against various cancer cell lines and kinase targets [1].

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